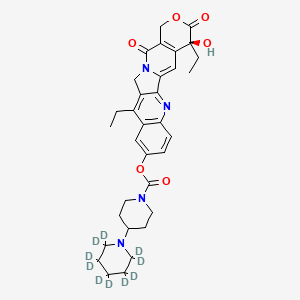

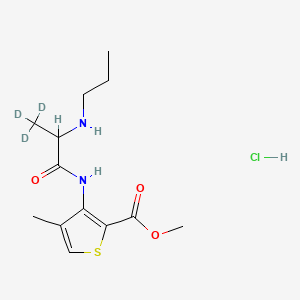

Articaine-d3 (hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

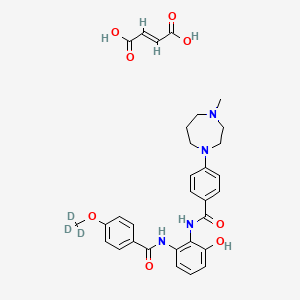

Articaine-d3 (hydrochloride) is a deuterated form of articaine hydrochloride, a widely used local anesthetic in dental procedures. Articaine is known for its rapid onset and intermediate duration of action. It is unique among amide local anesthetics due to the presence of a thiophene ring, which enhances its lipid solubility and potency .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of articaine hydrochloride involves several steps:

Starting Materials: Methyl mercaptoacetate and 2-methyl acrylonitrile are reacted in a mixed solution of sodium methoxide and methanol.

Intermediate Formation: The reaction mixture is adjusted to pH 7 with concentrated hydrochloric acid, followed by the addition of hydrogen peroxide and further hydrochloric acid. The mixture is then concentrated under reduced pressure to obtain an intermediate compound.

Further Reactions: The intermediate is dissolved in dichloromethane containing pyridine, and alpha-chloropropionyl chloride is added dropwise. The product is washed, dried, and concentrated to obtain another intermediate.

Final Steps: This intermediate is dissolved in dimethyl sulfoxide, and n-propylamine is added dropwise. The product is mixed with ice water, extracted with ethyl acetate, dried, and concentrated to obtain an oil product. .

Industrial Production Methods

The industrial production of articaine hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves:

Amidation Reaction: 4-methyl-3-aminothiophene-2-methyl formate reacts with 2-chloro propionyl chloride.

Ammoniation Reaction: The product undergoes ammoniation with propylamine.

Salification: The final product is obtained through salification with concentrated hydrochloric acid.

化学反応の分析

Types of Reactions

Articaine-d3 (hydrochloride) undergoes several types of chemical reactions:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various halogenating agents like alpha-chloropropionyl chloride are used

Major Products

The major products formed from these reactions include intermediates that are further processed to obtain the final product, articaine hydrochloride .

科学的研究の応用

Articaine-d3 (hydrochloride) has several scientific research applications:

Chemistry: Used as a model compound in studying the pharmacokinetics and metabolism of local anesthetics.

Biology: Investigated for its effects on nerve cells and pain pathways.

Medicine: Widely used in dental procedures for local anesthesia. It is also studied for its potential use in other minor surgical procedures.

Industry: Used in the formulation of various anesthetic products

作用機序

Articaine-d3 (hydrochloride) exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by binding to and inhibiting voltage-gated sodium channels in the neuronal cell membrane .

類似化合物との比較

Articaine-d3 (hydrochloride) is unique due to its thiophene ring, which enhances lipid solubility and potency. Similar compounds include:

Lidocaine: Another widely used local anesthetic but with a benzene ring instead of a thiophene ring.

Mepivacaine: Similar to lidocaine but with a slightly different structure.

Bupivacaine: Known for its longer duration of action compared to articaine

Articaine’s unique structure allows for rapid onset and intermediate duration of action, making it particularly effective for dental procedures .

特性

分子式 |

C13H21ClN2O3S |

|---|---|

分子量 |

323.85 g/mol |

IUPAC名 |

methyl 4-methyl-3-[[3,3,3-trideuterio-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i3D3; |

InChIキー |

GDWDBGSWGNEMGJ-FJCVKDQNSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(C(=O)NC1=C(SC=C1C)C(=O)OC)NCCC.Cl |

正規SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

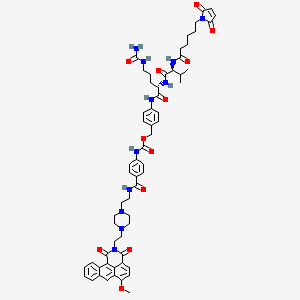

![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)

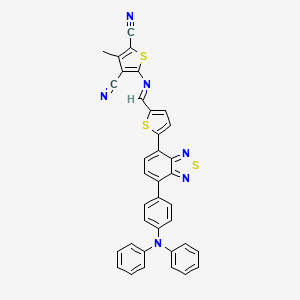

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)

![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)

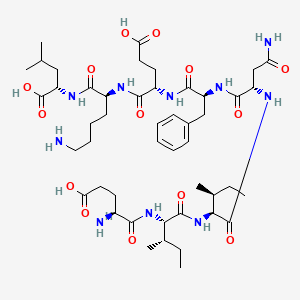

![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)